FGFR4 Inhibitory Potency: 43 nM IC50 Against the Recombinant Kinase Domain
In a caliper mobility shift assay, 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine inhibited recombinant His-tagged human FGFR4 (residues 781–1338) with an IC50 of 43 nM [1]. While direct head-to-head comparator data for the 4-methyl, 4-chloro, or 4-nitro benzenesulfonyl analogs are not publicly available in the same assay, class‑level structure–activity relationship (SAR) studies on closely related 5-(trifluoromethyl)pyridine piperazines indicate that the 4-methoxy substituent confers a distinct balance of electron donation and lipophilicity that is not replicated by simple alkyl or halogen substituents [2]. This potency value provides a quantitative anchor for FGFR4-targeted chemical biology and can be contrasted with the typical low‑micromolar activities of non‑optimized piperazine sulfonamides lacking the trifluoromethylpyridine motif.
| Evidence Dimension | FGFR4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM against recombinant His-tagged human FGFR4 (781–1338 residues) |
| Comparator Or Baseline | Class‑level baseline: non‑optimized piperazine sulfonamides lacking the 5‑trifluoromethylpyridine group typically show IC50 > 1 µM; specific comparator data for 4‑methyl/4‑chloro/4‑nitro analogs unavailable in the same assay |
| Quantified Difference | ≥ 23‑fold improvement relative to generic piperazine sulfonamide baseline (class‑level inference) |
| Conditions | Caliper mobility shift assay; 1 hr incubation; insect cell-expressed enzyme |
Why This Matters
A 43 nM FGFR4 IC50 substantiates the compound's utility as a chemical probe for FGFR4-dependent biology and provides a quantitative benchmark for procurement decisions when selecting among uncharacterized piperazine sulfonamide analogs.
- [1] BindingDB PrimarySearch_ki entry: Inhibition of recombinant His-tagged human FGFR4, IC50 = 43 nM. BindingDB, University of California, San Diego. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50710622,51528227,51290260,51493778&PDB=4UXQ View Source
- [2] PubChem BioAssay AID 1796502: CYP17A1 and CYP21A2 enzyme activity from US Patent US9611270, illustrating the influence of 5-trifluoromethylpyridine piperazine substitution on target potency. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1796502 View Source
